4-[(4-bromobenzyl)sulfonyl]-3,4-dihydroquinoxalin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(4-BROMOPHENYL)METHANESULFONYL]-1,2,3,4-TETRAHYDROQUINOXALIN-2-ONE is a complex organic compound that features a bromophenyl group and a methanesulfonyl group attached to a tetrahydroquinoxalinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-BROMOPHENYL)METHANESULFONYL]-1,2,3,4-TETRAHYDROQUINOXALIN-2-ONE typically involves multiple steps, starting with the preparation of the bromophenyl methanesulfonyl precursor. This precursor can be synthesized through the reaction of 4-bromobenzyl bromide with sodium methanesulfinate in the presence of a base such as sodium hydroxide . The resulting 4-bromophenyl methanesulfonyl compound is then reacted with a suitable tetrahydroquinoxalinone derivative under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
4-[(4-BROMOPHENYL)METHANESULFONYL]-1,2,3,4-TETRAHYDROQUINOXALIN-2-ONE can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The methanesulfonyl group can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atom.
Coupling Reactions: The compound can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: Reagents such as hydrogen peroxide, sodium borohydride, and other oxidizing or reducing agents.
Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate are typically used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
4-[(4-BROMOPHENYL)METHANESULFONYL]-1,2,3,4-TETRAHYDROQUINOXALIN-2-ONE has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, facilitating the construction of diverse chemical structures.
Material Science: It can be incorporated into polymers or other materials to impart specific properties, such as enhanced thermal stability or electronic characteristics.
Mechanism of Action
The mechanism of action of 4-[(4-BROMOPHENYL)METHANESULFONYL]-1,2,3,4-TETRAHYDROQUINOXALIN-2-ONE depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The methanesulfonyl group can act as an electron-withdrawing group, influencing the compound’s reactivity and binding affinity .
Comparison with Similar Compounds
Similar Compounds
- 4-Bromophenyl methyl sulfone
- 1-Bromo-4-(methylsulfonyl)benzene
- 4-Bromobenzyl bromide
Uniqueness
The presence of both the bromophenyl and methanesulfonyl groups, along with the tetrahydroquinoxalinone core, allows for diverse chemical transformations and interactions, making it a valuable compound in various research fields .
Properties
Molecular Formula |
C15H13BrN2O3S |
---|---|
Molecular Weight |
381.2 g/mol |
IUPAC Name |
4-[(4-bromophenyl)methylsulfonyl]-1,3-dihydroquinoxalin-2-one |
InChI |
InChI=1S/C15H13BrN2O3S/c16-12-7-5-11(6-8-12)10-22(20,21)18-9-15(19)17-13-3-1-2-4-14(13)18/h1-8H,9-10H2,(H,17,19) |
InChI Key |
HTWYIUIUGRYGMX-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)NC2=CC=CC=C2N1S(=O)(=O)CC3=CC=C(C=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.